Cas no 1932091-59-2 ((2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine)
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- Morpholine, 2-methyl-3-(3-methyl-1H-1,2,4-triazol-5-yl)-, (2R,3R)-
- (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine
-
- Inchi: 1S/C8H14N4O/c1-5-7(9-3-4-13-5)8-10-6(2)11-12-8/h5,7,9H,3-4H2,1-2H3,(H,10,11,12)/t5-,7+/m1/s1
- InChI Key: CNXINKRDDSKFHH-VDTYLAMSSA-N
- SMILES: N1CCO[C@H](C)[C@H]1C1NN=C(C)N=1
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-258930-1.0g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 1.0g |
$1232.0 | 2023-03-01 | ||
| Enamine | EN300-258930-2.5g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 2.5g |
$2554.0 | 2023-09-14 | ||
| Enamine | EN300-258930-5.0g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 5.0g |
$3235.0 | 2023-03-01 | ||
| Enamine | EN300-258930-10.0g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 10.0g |
$4067.0 | 2023-03-01 | ||
| Enamine | EN300-258930-1g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 1g |
$1232.0 | 2023-09-14 | ||
| Enamine | EN300-258930-5g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 5g |
$3235.0 | 2023-09-14 | ||
| Enamine | EN300-258930-10g |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine |
1932091-59-2 | 10g |
$4067.0 | 2023-09-14 |
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine
Introduction to (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine (CAS No. 1932091-59-2)
(2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine (CAS No. 1932091-59-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various therapeutic applications.
The molecular structure of (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine consists of a morpholine ring with specific substituents at the 2 and 3 positions. The presence of the 5-methyl-4H-1,2,4-triazol-3-yl group and the 2-methyl substituent imparts distinct chemical and biological properties to the molecule. These structural elements are crucial for its interactions with biological targets and its potential therapeutic effects.
Recent studies have explored the pharmacological properties of (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are implicated in various diseases. The ability of this compound to interact with specific GPCRs suggests its potential as a lead molecule for the development of novel drugs targeting these receptors.
In addition to its receptor-modulating properties, (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine has been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. Furthermore, it has demonstrated cytotoxic effects on cancer cells, particularly in breast and lung cancer cell lines. These findings highlight the compound's potential as a dual-action agent that can address both inflammatory and neoplastic conditions.
The synthesis of (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine involves several steps that require precise control over stereochemistry and functional group manipulation. The key steps include the formation of the morpholine ring with the desired stereochemistry and the subsequent introduction of the triazole moiety. Advanced synthetic techniques such as asymmetric synthesis and transition metal-catalyzed reactions have been employed to achieve high yields and purity levels.
The physicochemical properties of (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine
Clinical trials are currently underway to assess the safety and efficacy of (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine
In conclusion, (2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-y l)morpholine (CAS No. 1932091-59 - 2) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies will continue to elucidate its mechanisms of action and optimize its use in clinical settings.
1932091-59-2 ((2R,3R)-2-methyl-3-(5-methyl-4H-1,2,4-triazol-3-yl)morpholine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)